molecular formula C12H15NO4 B2840729 Diethyl 2-aminoterephthalate CAS No. 27210-70-4

Diethyl 2-aminoterephthalate

Cat. No.: B2840729
CAS No.: 27210-70-4
M. Wt: 237.255
InChI Key: BDFDXMSSBFNAQG-UHFFFAOYSA-N
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Description

Diethyl 2-aminoterephthalate is an organic compound with the molecular formula C12H15NO4. It is a derivative of terephthalic acid, where two ethyl ester groups and an amino group are attached to the benzene ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-aminoterephthalate can be synthesized through several methods. One common approach involves the esterification of 2-aminoterephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-aminoterephthalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Diethyl 2-hydroxyterephthalate.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Diethyl 2-aminoterephthalate is utilized in various fields of scientific research:

Comparison with Similar Compounds

    Diethyl terephthalate: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Aminoterephthalic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.

    Dimethyl 2-aminoterephthalate: Similar structure but with methyl ester groups instead of ethyl, influencing its physical properties and reactivity.

Uniqueness: Diethyl 2-aminoterephthalate’s combination of amino and ester functional groups provides a unique balance of reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

diethyl 2-aminobenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFDXMSSBFNAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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